6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one
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Overview
Description
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with a methoxyphenyl group and a methylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxyphenyl halide reacts with the pyridazinone core.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Methoxyphenyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are necessary to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)pyridazin-3-amine: Similar structure but lacks the methylsulfonyl group.
6-(4-Methoxyphenyl)-3(2H)-pyridazinone: Similar structure but lacks the methylsulfonyl group.
Uniqueness
6-(4-Methoxyphenyl)-5-(methylsulfonyl)pyridazin-3(2H)-one is unique due to the presence of both the methoxyphenyl and methylsulfonyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O4S |
---|---|
Molecular Weight |
280.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methylsulfonyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C12H12N2O4S/c1-18-9-5-3-8(4-6-9)12-10(19(2,16)17)7-11(15)13-14-12/h3-7H,1-2H3,(H,13,15) |
InChI Key |
GZPWJGBVUNNWHK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NNC(=O)C=C2S(=O)(=O)C |
Origin of Product |
United States |
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